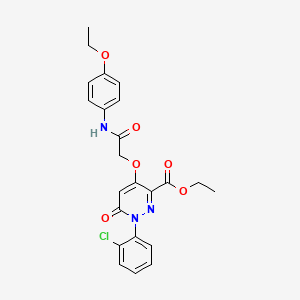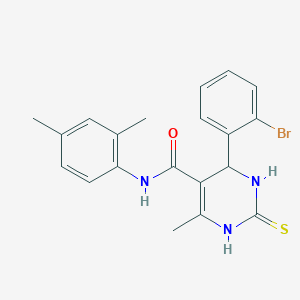![molecular formula C20H22N2O5S B2461981 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954663-68-4](/img/structure/B2461981.png)
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that are explored for their potential uses in various fields, including medicinal chemistry and material science. Its intricate structure suggests it can engage in multiple types of chemical reactions, making it a versatile compound for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: One common synthetic route involves the multi-step process starting from commercially available raw materials. For instance, the benzodioxole segment can be integrated into the structure using classic coupling reactions, followed by the introduction of the tetrahydroisoquinoline moiety through hydrogenation. The propylsulfonyl group is typically introduced via sulfonation reactions under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, production methods would likely focus on scalability and cost-effectiveness. This could involve optimized reaction conditions, use of catalysts to increase the efficiency of key steps, and implementation of continuous flow reactors to streamline production.
化学反応の分析
Types of Reactions: N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of reactions:
Oxidation: : Introduction of oxidizing agents can lead to the formation of sulfoxides and sulfones.
Reduction: : The sulfonyl group may be reduced to sulfide under appropriate conditions.
Substitution: : The benzodioxole moiety can be a site for electrophilic substitution reactions.
Oxidizing agents like hydrogen peroxide.
Reducing agents such as lithium aluminum hydride.
Substituting agents including halogens and nitrating agents.
Sulfoxides and sulfones from oxidation.
Corresponding sulfides from reduction.
Various substituted derivatives from electrophilic substitution.
科学的研究の応用
This compound finds use in multiple areas of scientific research:
Chemistry: : Studied for its unique reactivity patterns and as a precursor for more complex molecules.
Biology: : Potential pharmacological activity due to its interaction with biological molecules.
Medicine: : Investigated for potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: : Utilized in material science for developing new materials with specific properties.
作用機序
Molecular Targets and Pathways: The compound's mechanism of action in biological systems typically involves interaction with enzymes and receptors, altering their function. For instance, the sulfonyl group may form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The benzodioxole component can intercalate with DNA, impacting gene expression.
類似化合物との比較
Similar Compounds:
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide: : Differing only in the length of the alkyl chain in the sulfonyl group, affecting its solubility and reactivity.
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide: : The ethyl variant shows different pharmacokinetics in biological studies.
Highlighting Uniqueness: What sets N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide apart is its balanced physicochemical properties, which make it highly versatile for various applications while maintaining specific desirable interactions with biological targets.
特性
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-9-28(24,25)22-8-7-14-3-5-17(10-16(14)12-22)21-20(23)15-4-6-18-19(11-15)27-13-26-18/h3-6,10-11H,2,7-9,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWDXZICZOQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)

![4-benzoyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2461904.png)


![4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
![2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzenecarboxylate](/img/structure/B2461913.png)






